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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

methylpyridine

Cat. No.: B030763 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

constitutional isomers is a critical step in chemical synthesis and characterization. This guide

provides a comparative spectroscopic analysis of 2-Amino-3-bromo-5-methylpyridine and its

isomers, offering a clear differentiation based on experimental data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The subtle shifts in the placement of amino, bromo, and methyl groups on the pyridine ring

result in distinct spectroscopic fingerprints for each isomer. Understanding these differences is

paramount for ensuring the correct molecular structure is in hand for further research and

development. This guide summarizes available quantitative data, details experimental

methodologies, and provides visual workflows to aid in the analysis of these closely related

compounds.

Spectroscopic Data Summary
The following tables present a compilation of available spectroscopic data for various isomers

of 2-Amino-bromo-methylpyridine. The data has been aggregated from various public sources

and is presented to highlight the key differences between the isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)
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Isomer H-3 (s) H-4 (d) H-6 (s) -NH₂ (s) -CH₃ (s) Solvent

2-Amino-5-

bromo-4-

methylpyrid

ine[1]

6.406 - 8.078 4.481 2.277 CDCl₃

Note: Data for other isomers is not readily available in the public domain.

Table 2: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)

Isomer
N-H
Stretching

C-H
Aromatic
Stretching

N-H
Bending

C=C, C=N
Stretching

C-Br
Stretching

2-Amino-5-

bromo-4-

methylpyridin

e[2][3]

3400-3200 3100-3000 ~1640 1600-1400 700-600

2-Amino-5-

bromo-3-

methylpyridin

e[4][5]

Yes Yes Yes Yes Yes

2-Amino-3-

bromo-5-

methylpyridin

e[6]

Yes Yes Yes Yes Yes

Note: "Yes" indicates the presence of characteristic bands in the specified region based on

available spectra. Detailed peak assignments for all isomers are not consistently available.

Table 3: Mass Spectrometry Data (m/z)
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Isomer Molecular Ion [M]⁺
Protonated
Molecular Ion
[M+H]⁺

Key Fragments

2-Amino-5-bromo-4-

methylpyridine[1][7]
186/188 188

Due to the bromine

isotopes (⁷⁹Br and

⁸¹Br), the molecular

ion peak appears as a

doublet with a ~1:1

intensity ratio.

Note: All isomers of 2-Amino-bromo-methylpyridine have a molecular weight of approximately

187.04 g/mol , and thus their mass spectra are expected to show a characteristic isotopic

pattern for the molecular ion.

Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate spectroscopic analysis of

these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-resolution ¹H NMR spectra is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to encompass the expected chemical shift range (typically 0-10

ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Reference the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0

ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used.

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal using the pressure clamp.

Instrumentation: Employ a Fourier-Transform Infrared spectrometer equipped with a suitable

detector (e.g., DTGS).

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis

of these compounds.

Sample Preparation:

EI-MS: Introduce a small amount of the volatile sample into the ion source, typically via a

direct insertion probe or after separation by Gas Chromatography (GC).

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low

concentration (e.g., 10-100 µg/mL) and infuse it into the ESI source.

Instrumentation: Utilize a mass spectrometer (e.g., Quadrupole, Time-of-Flight) appropriate

for the chosen ionization method.

Data Acquisition:

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300

amu).

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure

accurate mass measurements.

Data Analysis:

Identify the molecular ion peak, paying close attention to the isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br).

Analyze the fragmentation pattern to gain structural information.

Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the

logical flow of experiments.
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Caption: General workflow for the spectroscopic analysis and structural elucidation of 2-
Amino-3-bromo-5-methylpyridine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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